Morphine sulfate

Catalog No.
S626762
CAS No.
64-31-3
M.F
C17H21NO7S
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morphine sulfate

CAS Number

64-31-3

Product Name

Morphine sulfate

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid

Molecular Formula

C17H21NO7S

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1

InChI Key

OOZBZVAQKFGLOL-VYKNHSEDSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O

Synonyms

Chloride, Morphine, Contin, MS, Duramorph, Morphia, Morphine, Morphine Chloride, Morphine Sulfate, Morphine Sulfate (2:1), Anhydrous, Morphine Sulfate (2:1), Pentahydrate, MS Contin, Oramorph SR, SDZ 202 250, SDZ 202-250, SDZ 202250, SDZ202 250, SDZ202-250, SDZ202250, Sulfate, Morphine

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O

The exact mass of the compound Morphine sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Morphine sulfate is the water-soluble salt form of morphine, a phenanthrene opioid analgesic and the principal alkaloid derived from *Papaver somniferum*. It functions as a potent agonist primarily at the µ-opioid receptor, establishing its role as a benchmark compound in pain research and as a reference standard for analgesic drug development. Its sulfate salt form is specifically utilized in pharmaceutical and research settings to facilitate the preparation of stable, aqueous solutions for oral, injectable, or other parenteral administration routes, a critical property not shared by the water-insoluble morphine base.

Substituting morphine sulfate with other forms or analogs introduces critical, non-trivial variables that can compromise experimental reproducibility and formulation integrity. Morphine base, for instance, is poorly soluble in water, making it unsuitable for most aqueous formulations without significant pH modification. Other salts, like morphine hydrochloride, exhibit different solubility and diffusion characteristics, which can alter drug release from hydrogel or ointment-based formulations. Furthermore, substituting with other opioid agonists like hydromorphone or codeine is inappropriate for established protocols; hydromorphone is 4-5 times more potent, while codeine is a prodrug approximately 10 times less potent, with efficacy dependent on metabolic conversion to morphine via the highly variable CYP2D6 enzyme. Such substitutions invalidate historical data and introduce profound variability in analgesic response, rendering direct replacement unfeasible for standardized research.

Superior Aqueous Solubility for Simplified Stock and Formulation Preparation

Morphine sulfate demonstrates significantly higher aqueous solubility compared to its free base form and other salts, making it the preferred choice for preparing aqueous solutions without requiring pH adjustments or complex solvent systems. This property is critical for creating concentrated stock solutions for in vitro assays, parenteral formulations for animal studies, and as a certified reference material for analytical testing.

Evidence DimensionSolubility in Water
Target Compound Data64 mg/mL (Sulfate salt)
Comparator Or BaselineMorphine Base: 0.149 mg/mL (at 20°C)
Quantified Difference>400-fold higher solubility than the free base
ConditionsStandard temperature and pressure, in water.

High water solubility simplifies the creation of sterile, high-concentration aqueous solutions, ensuring accurate and reproducible dosing in preclinical models and analytical standards.

Defined Analgesic Potency Profile Distinct from Common Opioid Substitutes

Morphine sulfate serves as the reference standard against which other opioids are measured. Direct substitution with common analogs leads to significant dosing errors. Hydromorphone is substantially more potent, with a relative potency of 4-5 times that of oral morphine. Conversely, codeine is a significantly weaker prodrug, requiring doses 6-10 times higher to achieve equivalent analgesia, with its effect being highly variable and dependent on CYP2D6 metabolism. Using morphine sulfate ensures dose-dependent results that are consistent with the vast body of historical research data.

Evidence DimensionRelative Analgesic Potency (vs. Oral Morphine)
Target Compound Data1 (Baseline)
Comparator Or BaselineHydromorphone: 4-5 | Codeine: ~0.1 (1/10th)
Quantified DifferenceHydromorphone is 4-5x more potent; Codeine is ~90% less potent.
ConditionsOral administration for analgesic effect.

Selecting morphine sulfate avoids drastic under- or over-dosing inherent in substituting with analogs like codeine or hydromorphone, ensuring valid and reproducible outcomes in pain models.

Demonstrated Stability in Aqueous Solutions for Reliable Long-Term Studies and Storage

The stability of morphine sulfate in aqueous solutions is well-documented, supporting its use in applications requiring storage before use, such as in portable infusion pumps or for batch preparation of experimental solutions. Studies show that morphine sulfate at 1 mg/mL in 0.9% NaCl maintains over 90% of its initial concentration for up to 30 days when refrigerated at 4°C and for 72 hours at room temperature (22°C). This predictable stability profile is essential for ensuring consistent compound integrity throughout multi-day experiments or when used in automated drug delivery systems.

Evidence DimensionConcentration Remaining in 0.9% NaCl Solution
Target Compound Data>90% after 30 days at 4°C; >90% after 72 hours at 22°C
Comparator Or BaselineBaseline (Initial Concentration)
Quantified DifferenceLess than 10% degradation over the specified period and temperature.
Conditions1000 μg/mL morphine sulfate in 0.9% NaCl stored in IV minibags.

This proven stability allows for the confident preparation and storage of solutions, reducing waste and ensuring that the administered dose remains consistent and accurate over time.

Gold-Standard Reference for In Vivo Analgesia Models

Due to its well-characterized and highly reproducible dose-response curve, morphine sulfate is the compound of choice for establishing baseline analgesic efficacy in preclinical pain models (e.g., tail-flick, hot plate, writhing tests). Its defined potency profile allows for clear comparison when evaluating novel analgesic compounds.

Preparation of Aqueous Formulations for Parenteral Administration

The high water solubility of morphine sulfate facilitates the straightforward preparation of sterile, injectable solutions for intravenous, subcutaneous, or epidural administration in animal research. This avoids the need for potentially confounding co-solvents or pH adjustments that would be necessary with the morphine free base.

Certified Reference Material for Analytical and Forensic Chemistry

As a primary pharmaceutical standard, high-purity morphine sulfate is used to calibrate analytical instrumentation (e.g., HPLC, GC-MS) and for the quantitative determination of morphine in biological samples, forensic evidence, or quality control of pharmaceutical preparations.

Active Pharmaceutical Ingredient (API) in Stability and Formulation Studies

The proven stability of morphine sulfate in aqueous solutions makes it an ideal API for developing and testing novel drug delivery systems, such as extended-release oral solutions, hydrogels, or admixtures with other therapeutic agents. Its stability ensures that degradation of the formulation vehicle, not the API, is the primary variable being assessed.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

383.10387318 g/mol

Monoisotopic Mass

383.10387318 g/mol

Heavy Atom Count

26

UNII

X3P646A2J0

Related CAS

57-27-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (84.44%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (93.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Morphine sulfate

FDA Medication Guides

Arymo ER
Morphine Sulfate
TABLET, EXTENDED RELEASE;ORAL
ZYLA
10/07/2019
Avinza
CAPSULE, EXTENDED RELEASE;ORAL
KING PHARMS LLC
06/26/2015
Embeda
Morphine Sulfate; Naltrexone Hydrochloride
ALPHARMA PHARMS
Kadian
ALLERGAN
03/04/2021
Morphabond ER
DAIICHI SANKYO INC
Morphine Sulfate
TABLET;ORAL
SOLUTION;ORAL
HIKMA
LANNETT CO INC
12/15/2023
MS Contin
PURDUE PHARMA LP
12/15/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 02-18-2024

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